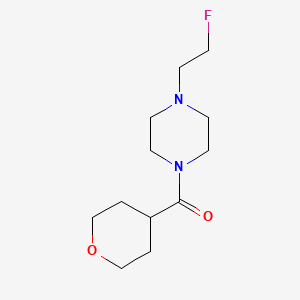

(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a piperazine ring substituted with a 2-fluoroethyl group, and a tetrahydro-2H-pyran-4-yl group attached via a methanone linkage. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis

The ketone group in this compound can react with Wittig reagents to produce various substituted alkene compounds. Additionally, the ketone group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.32 g/mol. Other physical and chemical properties such as boiling point, density, flash point, refractive index, acidity coefficient (pKa), and water solubility would require more specific experimental data for accurate determination .Scientific Research Applications

Synthesis and Characterization

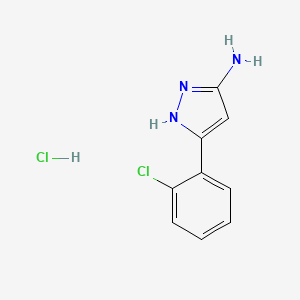

Synthesis of Novel Compounds : A key aspect of scientific research involving compounds like "(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" is the synthesis of novel derivatives and their thorough characterization. For instance, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety offer insights into the structural basis for their potential biological activity and applications in drug design (Lv et al., 2013).

Molecular Interaction Studies : Understanding the molecular interactions of such compounds, especially those with specific receptors, is crucial. Research on molecular interactions of antagonists with cannabinoid receptors using molecular orbital methods provides valuable information on conformational dynamics and receptor affinity, which could be relevant for the design of compounds with targeted biological activities (Shim et al., 2002).

Biological Activity and Applications

Antibacterial and Antifungal Agents : The synthesis and characterization of new pyrazole and isoxazole derivatives with potential antibacterial and antifungal properties highlight the role of such compounds in developing new therapeutic agents. The antibacterial and antifungal screening of these derivatives indicates their potential utility in combating microbial infections (Sanjeeva et al., 2022).

Photophysical Properties : The study of photophysical properties of asymmetric pyrene derivatives with electron donors and acceptors, including compounds with piperazine groups, can lead to applications in environmentally responsive probes and the design of photostable fluorophores. Such research contributes to the development of materials for optical and electronic applications (Niko et al., 2015).

Advanced Materials and Catalysis

Synthesis of Heterocycles : The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides leading to novel heterocycles showcases the potential of piperazine derivatives in synthesizing complex molecules for pharmaceutical and material science applications (Svetlana et al., 2015).

Catalysis : The introduction of piperazine-based dicationic Bronsted acidic ionic salts for the synthesis of (thio)barbituric acid derivatives demonstrates the utility of such compounds in catalyzing chemical reactions, highlighting their potential in synthetic chemistry and pharmaceutical manufacturing (Darvishzad et al., 2019).

Future Directions

properties

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FN2O2/c13-3-4-14-5-7-15(8-6-14)12(16)11-1-9-17-10-2-11/h11H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZWNQSKVRKQQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CCN(CC2)CCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2945076.png)

![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)

![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)

![2-Amino-6-benzyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2945086.png)

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)

![N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2945094.png)

![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)